3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
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Overview
Description
3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzaldehyde, featuring a methoxy group at the 3-position and a pyridin-2-ylmethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 2-pyridinemethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-methoxybenzaldehyde is reacted with 2-pyridinemethanol in the presence of the base. The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and pyridin-2-ylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(pyridin-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyridin-2-ylmethoxy group can enhance binding affinity and specificity to these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: Similar structure but with the pyridinyl group at a different position.
2-(Pyridin-3-ylmethoxy)benzaldehyde: Another isomer with the pyridinyl group at the 3-position.
4-Methoxy-3-(pyridin-2-ylsulfanylmethyl)benzaldehyde: Contains a sulfanyl group instead of a methoxy group.
Uniqueness
3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with tailored biological activities and material properties.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-17-14-8-11(9-16)5-6-13(14)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 |
InChI Key |
RHPXLDIXJSMPSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=N2 |
Origin of Product |
United States |
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